24-Oxocholesterol

Overview

Description

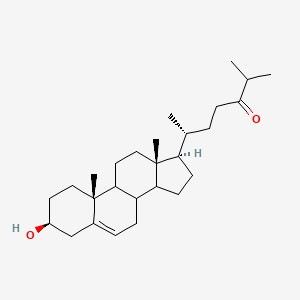

24-Oxocholesterol, also known as 24-ketocholesterol, is an oxysterol, a derivative of cholesterol. It is characterized by the presence of a keto group at the 24th carbon position of the cholesterol molecule. This compound is naturally occurring and plays a significant role in various biological processes, particularly in cholesterol metabolism and homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 24-Oxocholesterol can be synthesized through the oxidation of cholesterol. One common method involves the use of microbial transformation, where specific fungi or bacteria are employed to oxidize cholesterol to this compound. This process is highly regio- and stereoselective, making it an efficient method for producing this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to facilitate the oxidation process. The use of whole-cell biocatalysts or purified enzymes can lead to various structural modifications, including hydroxylation and dehydrogenation, which are essential for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 24-Oxocholesterol undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other oxysterols.

Reduction: Reduction reactions can convert this compound back to cholesterol or other derivatives.

Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include microbial enzymes and chemical oxidants.

Reducing Agents: Reducing agents such as sodium borohydride can be used to reduce this compound.

Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and may require specific pH levels to optimize enzyme activity.

Major Products Formed:

Oxidation Products: Further oxidized oxysterols.

Reduction Products: Cholesterol and other reduced derivatives.

Substitution Products: Various functionalized cholesterol derivatives.

Scientific Research Applications

24-Oxocholesterol has numerous applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing other oxysterols and studying cholesterol oxidation pathways.

Biology: Plays a role in cellular cholesterol homeostasis and is involved in the regulation of cholesterol synthesis and efflux.

Medicine: Investigated for its potential role in neurodegenerative diseases, such as Alzheimer’s disease, due to its ability to cross the blood-brain barrier and influence brain cholesterol metabolism.

Industry: Utilized in the production of steroidal drugs and other pharmaceutical compounds

Mechanism of Action

24-Oxocholesterol exerts its effects primarily through its interaction with liver X receptors (LXRs), which are nuclear receptors that regulate the expression of genes involved in cholesterol metabolism. By binding to LXRs, this compound can modulate the transcription of genes that control cholesterol synthesis, uptake, and efflux. This regulation helps maintain cholesterol homeostasis within cells and tissues .

Comparison with Similar Compounds

24S,25-Epoxycholesterol: Another oxysterol involved in cholesterol homeostasis.

7-Oxocholesterol: Known for its role in oxidative stress and inflammation.

25-Hydroxycholesterol: Plays a role in immune response and cholesterol metabolism

Uniqueness of 24-Oxocholesterol: this compound is unique due to its specific interaction with LXRs and its ability to cross the blood-brain barrier, making it particularly relevant in neurological research. Its role in regulating cholesterol homeostasis also distinguishes it from other oxysterols, which may have different primary functions or targets .

Biological Activity

24-Oxocholesterol, also known as 24-ketocholesterol, is an oxidized derivative of cholesterol that plays significant roles in various biological processes. This compound is primarily formed through the enzymatic oxidation of cholesterol and has been implicated in several physiological and pathological conditions, particularly in the central nervous system (CNS). Understanding its biological activity is crucial for elucidating its role in health and disease.

This compound is characterized by a keto group at the 24th carbon position of the cholesterol molecule. Its molecular formula is , and it has a molecular weight of approximately 402.66 g/mol. The compound can be detected and quantified using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS).

Cholesterol Metabolism

This compound is produced via the action of cytochrome P450 enzymes, specifically CYP46A1, which hydroxylates cholesterol at the C-24 position. This reaction is a critical step in the catabolism of cholesterol in the brain, facilitating its transport across the blood-brain barrier and subsequent metabolism in the liver to bile acids .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects. In studies involving mouse models of neurodegenerative diseases, such as Alzheimer's disease (AD) and Huntington's disease (HD), increased levels of this compound were associated with enhanced neuronal survival and reduced atrophy . For instance, treatment with CYP46A1 protein led to increased levels of 24-HC, which was protective toward striatal neurons expressing polyglutamine expansions .

Ligand Activity

Oxysterols, including this compound, can act as ligands for various nuclear receptors, influencing gene expression related to lipid metabolism and inflammation. They interact with liver X receptors (LXRs), which regulate cholesterol homeostasis and have been shown to promote neurogenesis in dopaminergic neurons .

Signaling Pathways

The biological activity of this compound extends to its involvement in signaling pathways such as Hedgehog signaling. It has been demonstrated that oxysterols can activate Smoothened (SMO), a critical component of this pathway, thereby influencing cellular differentiation and proliferation .

Case Studies

Case Study 1: Neurodegenerative Diseases

In a study examining the role of oxysterols in Alzheimer's disease, researchers found that levels of this compound were significantly altered in patients compared to healthy controls. The study suggested that these changes could correlate with cognitive decline observed in AD patients .

Case Study 2: Cholesterol Homeostasis

A knockout mouse model lacking CYP46A1 showed impaired cholesterol metabolism and cognitive deficits. This model highlighted the importance of this compound in maintaining brain cholesterol homeostasis and its potential role as a biomarker for neurodegeneration .

Comparative Data Table

Q & A

Basic Research Questions

Q. How is 24-Oxocholesterol detected and quantified in brain tissue samples using advanced analytical methods?

- Methodological Answer : this compound is typically analyzed via liquid chromatography–tandem mass spectrometry (LC-MS/MS) with Girard P (GP) charge-tagging to enhance sensitivity. The GP-tagged derivative of this compound elutes at ~7.72 min (retention time) and is identified by its characteristic MS³ spectrum, including the [M−79−CO]⁺ ion at m/z 425, which distinguishes the 24-oxo group from epoxide or hydroxylated analogs . Quantification is achieved using calibration curves of authentic standards, with reported concentrations in newborn mouse brain tissue at 0.035 ± 0.006 ng/mg .

Q. What is the biological significance of this compound in cholesterol metabolism?

- Methodological Answer : this compound is a product of 24S,25-epoxycholesterol isomerization during derivatization procedures . While not directly enzymatically synthesized in mammals, its formation reflects perturbations in the mevalonate pathway and cholesterol homeostasis. It is implicated in neurodevelopmental studies, particularly in Smith-Lemli-Opitz syndrome (SLOS) mouse models, where altered sterol profiles are linked to neuronal dysfunction .

Advanced Research Questions

Q. How can researchers differentiate this compound from its structural isomer 24S,25-epoxycholesterol during LC-MS analysis?

- Methodological Answer : Differentiation relies on chromatographic retention times and MS³ fragmentation patterns. 24S,25-Epoxycholesterol elutes earlier (~6.68–6.94 min) and generates fragment ions at m/z 151, 163, and 177, while this compound elutes later (~7.72–7.79 min) and shows a dominant [M−79−CO]⁺ ion (m/z 425) due to its ketone group . Validating results with synthetic standards and optimizing gradient elution protocols are critical to resolving these isomers.

Q. What experimental controls are necessary to validate the enzymatic versus autoxidative origins of this compound in in vitro studies?

- Methodological Answer : To distinguish enzymatic formation (e.g., CYP-mediated oxidation) from autoxidation:

- Use antioxidants (e.g., BHT) during sample preparation to inhibit non-enzymatic oxidation .

- Employ enzyme-specific inhibitors (e.g., ketoconazole for CYP46A1) to block catalytic activity .

- Compare results with control samples spiked with deuterated cholesterol to trace oxidation pathways .

Q. How does derivatization during sample preparation impact the stability and quantification of this compound?

- Methodological Answer : GP-tagging, while enhancing MS sensitivity, can induce artifactual formation of this compound from 24S,25-epoxycholesterol due to acid-catalyzed isomerization. To mitigate this:

- Optimize derivatization conditions (e.g., pH, temperature, reaction time) .

- Include parallel analyses of underivatized samples to assess derivatization-induced artifacts .

Q. What are the challenges in correlating this compound levels with neurodegenerative or neurodevelopmental disorders?

- Methodological Answer : Key challenges include:

- Low physiological concentrations (sub-ng/mg levels in brain tissue), requiring ultra-sensitive MS methods .

- Confounding factors like sample oxidation during collection/storage, necessitating strict cryopreservation protocols .

- Interspecies variability; e.g., developmental regulation of 24-hydroxycholesterol in mice vs. humans .

Q. Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported this compound concentrations across studies?

- Methodological Answer : Variations arise from differences in:

- Analytical platforms : Compare absolute quantification (e.g., stable isotope dilution) vs. relative quantification .

- Tissue heterogeneity : Regional brain differences in oxysterol distribution require microdissection precision .

- Standardization : Use harmonized protocols from consensus guidelines (e.g., Lipidomics Standards Initiative) .

Q. Methodological Best Practices

- Sample Preparation : Avoid prolonged exposure to light/oxygen; use antioxidant-supplemented solvents .

- Instrumentation : Employ high-resolution MS (HRMS) with MS³ capabilities to resolve isobaric interferences .

- Validation : Cross-validate findings with orthogonal methods (e.g., enzymatic assays, immunohistochemistry) .

Properties

IUPAC Name |

(6R)-6-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-24,28H,6,8-16H2,1-5H3/t18-,20+,21?,22-,23?,24?,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLNLCWHYQYRGQ-LBEZNTKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.